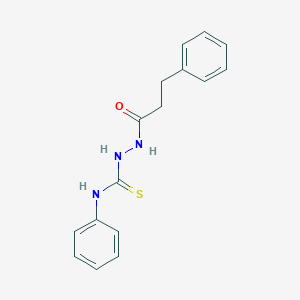
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group linked to a dimethylocta-dienylidene chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone typically involves a multi-step process. One common method includes the condensation of 3,7-dimethylocta-2,6-dien-1-al with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Various substitution reactions can occur, replacing specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-phenylhydrazinecarbothioamide
- (2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-N-(4-chlorophenyl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone exhibits unique structural features and reactivity
Propriétés
Formule moléculaire |
C18H25N3S |
|---|---|
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12+,19-13+ |
Clé InChI |
BVWGZVHOPGESQA-CAOIWOLBSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)

![methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate](/img/structure/B323757.png)


![N-[4-(diethylamino)phenyl]-N'-phenylthiourea](/img/structure/B323765.png)

![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
![Propyl 4-{[(benzoylamino)carbothioyl]amino}benzoate](/img/structure/B323771.png)
![Propyl 4-{[(3-chloroanilino)carbonyl]amino}benzoate](/img/structure/B323774.png)


![methyl 2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B323777.png)
